![molecular formula C9H8BrN B1278435 2-(2-Bromophenyl)propanenitrile CAS No. 57775-10-7](/img/structure/B1278435.png)
2-(2-Bromophenyl)propanenitrile
Overview
Description
2-(2-Bromophenyl)propanenitrile is a chemical compound that is part of various research studies due to its potential applications in polymerization, cycloaddition reactions, and as a building block for more complex molecules. It is characterized by the presence of a bromine atom attached to a phenyl ring and a nitrile group attached to a propane chain.
Synthesis Analysis
The synthesis of compounds related to 2-(2-Bromophenyl)propanenitrile involves various chemical reactions, including polymerization and cycloaddition. For instance, a study on the mechanism of chain-growth polymerization of a related compound, 2-bromo-5-chloromagnesio-3-hexylthiophene, with a nickel catalyst, resulted in well-defined poly(3-hexylthiophene) with controlled molecular weight . Another study demonstrated the use of 2-propenyloxymagnesium bromide as an effective quencher of nitrile oxide cycloadditions, which could be relevant for controlling reactions involving nitrile groups .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromophenyl)propanenitrile has been analyzed using various spectroscopic techniques. For example, the structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound with a similar bromophenyl moiety, was determined by NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction . The azobenzene derivative 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile also shows characteristic features of azobenzene derivatives, with a twist in the azobenzene frame .
Chemical Reactions Analysis
The reactivity of the bromophenyl group in 2-(2-Bromophenyl)propanenitrile allows it to participate in various chemical reactions. For example, the molecule of 2-benzyl-3-(2-bromophenyl)propiononitrile is linked into chains by a single C-H...N hydrogen bond, indicating its potential in forming supramolecular structures . Additionally, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane from Bisphenol A involves nitration and bromination, showcasing the reactivity of the bromophenyl group in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromophenyl)propanenitrile and related compounds are influenced by their molecular structure. For instance, the crystal structure of 1,3-bis(4'-bromophenyl)propane-1,2,3-trione shows that π-character is localized in the phenyl rings and carbonyl groups, which affects its reactivity and physical properties . The reaction of phenyl isoselenocyanate with malononitrile in the presence of a base leads to the formation of compounds that are in equilibrium with cyclic hemiacetals, indicating the influence of functional groups on the chemical behavior of these molecules .
Scientific Research Applications
Crystallographic Studies
2-(2-Bromophenyl)propanenitrile and its derivatives have been explored in crystallography. For instance, Sharma et al. (2014) studied the crystal structure of related compounds, revealing important details like dihedral angles and intermolecular interactions. These structural analyses are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2014).
Synthesis of Heterocycles
Propanenitriles, including 2-(2-Bromophenyl)propanenitrile, are utilized as precursors for synthesizing various heterocyclic systems. Drabina and Sedlák (2012) highlighted their role in producing imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, which are significant in pharmaceutical and material science applications (Drabina & Sedlák, 2012).
Antimicrobial Studies
The antimicrobial properties of propanenitrile derivatives have been investigated. Desai et al. (2017) synthesized a series of propanenitriles and tested their antimicrobial activity against various bacteria and fungi. This research offers insights into the potential pharmaceutical applications of these compounds (Desai et al., 2017).
Application in Organic Synthesis
Propanenitriles, similar to 2-(2-Bromophenyl)propanenitrile, have been used in organic synthesis processes. For example, Yang et al. (1997) discussed the palladium-catalyzed intramolecular cyclization of bromoanilinoalkenenitriles, demonstrating the versatility of these compounds in synthetic chemistry (Yang, Tai, & Sun, 1997).
Molecular Dynamics and Quantum Chemical Studies
The compounds like 2-(2-Bromophenyl)propanenitrile have been subjects in molecular dynamics and quantum chemical studies. Kaya et al. (2016) investigated the corrosion inhibition performances of related compounds, showcasing the significance of these studies in understanding the interaction of such molecules with metals (Kaya et al., 2016).
properties
IUPAC Name |
2-(2-bromophenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKUAVIXSOZILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442423 | |
Record name | 2-(2-bromophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propanenitrile | |
CAS RN |
57775-10-7 | |
Record name | 2-(2-bromophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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